Actinomycin E2 - 1402-42-2

Actinomycin E2

Catalog Number: EVT-1184784
CAS Number: 1402-42-2
Molecular Formula: C66H94N12O16
Molecular Weight: 1311.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Actinomycin E1

    Relevance: Actinomycin E1 is structurally very similar to Actinomycin E2, differing only in the methylation pattern of the amino acid residues within the peptide lactone rings. Both compounds belong to the actinomycin family of antibiotics and share a common chromophore structure, responsible for their biological activity. These structural similarities lead to their frequent co-occurrence in Streptomyces fermentation broths and similar activity profiles. []

Actinomycin C1

    Relevance: Actinomycin C1 shares the core chromophore structure with Actinomycin E2, which is essential for DNA binding and biological activity. The primary difference between these compounds lies in the specific amino acid composition and methylation patterns within the peptide lactone rings. Despite these variations, the shared chromophore classifies them within the same chemical family and results in similar mechanisms of action. []

Actinomycin C2

    Relevance: Actinomycin C2 and Actinomycin E2 belong to the same chemical family, the actinomycins. They share the same chromophore structure responsible for DNA binding and biological activity. The distinction between these compounds lies in the specific arrangement and methylation pattern of amino acids within the peptide lactone rings. These structural variations contribute to subtle differences in their pharmacological profiles. []

Actinomycin C3

    Relevance: Actinomycin C3 is structurally related to Actinomycin E2 as they both belong to the actinomycin group of antibiotics and share a common chromophore structure crucial for their biological activity. The variations between these compounds arise from differences in the amino acid composition and methylation patterns within their peptide lactone rings. Despite these structural distinctions, the shared chromophore results in a similar mechanism of action, explaining their comparable biological activities. []

Source and Classification

Actinomycin E2 is produced by Streptomyces chrysomallus, a bacterium known for synthesizing various actinomycin derivatives. The actinomycins are classified as chromopeptide lactones, characterized by their complex cyclic structures that include peptide and aromatic components. Actinomycin E2 specifically differs from other actinomycins by its unique amino acid composition, which includes N-methylvaline and other modifications that affect its biological activity .

Synthesis Analysis

The synthesis of Actinomycin E2 involves a nonribosomal peptide synthetase pathway. The genes responsible for its biosynthesis, namely acmA, acmB, and acmC, encode enzymes that catalyze the assembly of the compound's precursor molecules through a series of condensation reactions. The process begins with the activation of amino acids such as threonine and valine, which are then incorporated into the growing peptide chain in a modular fashion.

Key parameters in this synthesis include:

  • Enzyme Functionality: The enzyme ACMS II (280 kDa) plays a crucial role in activating threonine and valine as thioesters, facilitating their incorporation into the peptide backbone.
  • Reaction Conditions: Optimal conditions for enzyme activity typically involve specific pH levels and temperatures that favor enzymatic reactions, although these can vary depending on the substrate used .
Molecular Structure Analysis

The molecular structure of Actinomycin E2 is characterized by its chromopeptide backbone, which consists of multiple rings formed through peptide bonds between amino acids. The compound has a molecular formula of C64H88N12O16C_{64}H_{88}N_{12}O_{16} and displays significant structural complexity with multiple stereocenters.

Key features include:

Chemical Reactions Analysis

Actinomycin E2 participates in several key chemical reactions:

  • Intercalation with DNA: The compound binds to deoxyribonucleic acid by inserting itself between base pairs, which inhibits transcription and replication processes.
  • Enzymatic Modifications: Various enzymatic reactions can modify Actinomycin E2, such as reductions or hydrolytic cleavage, leading to different derivatives with altered biological activities .
Mechanism of Action

The primary mechanism of action for Actinomycin E2 involves its ability to intercalate into DNA strands. This interaction prevents RNA polymerase from accessing DNA templates, thereby inhibiting messenger RNA synthesis. This inhibition is crucial for its antitumor activity, as it effectively halts protein synthesis in rapidly dividing cells.

Research indicates that:

  • Binding Affinity: Actinomycin E2 exhibits high binding affinity for guanine-rich regions in DNA, which is essential for its function as an inhibitor.
  • Selectivity: The compound shows differential effects on various types of RNA synthesis, indicating potential therapeutic applications in targeting specific cellular pathways .
Physical and Chemical Properties Analysis

Actinomycin E2 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 1255.4 Da.
  • Solubility: Generally soluble in organic solvents but less so in water, which affects its bioavailability.
  • Stability: The compound is sensitive to light and heat, requiring careful handling during storage and experimentation .
Applications

Actinomycin E2 has significant applications in scientific research and medicine:

  • Antitumor Agent: Due to its potent ability to inhibit RNA synthesis, it is used in cancer treatment protocols.
  • Biochemical Research: It serves as a tool for studying gene expression and regulation mechanisms due to its specificity in inhibiting transcription.
  • Synthetic Biology: Researchers explore analogs of Actinomycin E2 to enhance its efficacy or reduce side effects while maintaining antitumor properties .
Introduction to Actinomycin E2

Historical Discovery and Taxonomic Origins

Actinomycin E2 belongs to the actinomycin family of chromopeptide antibiotics, first discovered through foundational work on actinomycins. The initial member, actinomycin, was isolated in 1940 by Selman Abraham Waksman and Boyd Woodruff from the soil bacterium Streptomyces antibioticus (originally classified as Actinomyces antibioticus) [1] [6] [9]. This breakthrough marked the first isolation of an antibiotic from an actinobacterial source, predating even streptomycin [5]. Early chemical analyses characterized actinomycins as red-pigmented compounds with a complex quinonoid chromophore and peptide components, though precise structural differentiation emerged later [9].

Actinomycin E2 itself was identified later as part of efforts to characterize structural variants within the actinomycin complex produced by various Streptomyces strains. Taxonomic studies revealed that multiple Streptomyces species, including Streptomyces parvulus and Streptomyces chrysomallus, possess the genetic machinery for actinomycin biosynthesis, often producing mixtures of closely related analogues like actinomycins D, X0β, X2, and E series depending on strain-specific biosynthetic modifications [3] [4] [7]. The "E" designation typically refers to variants exhibiting specific amino acid substitutions within their peptide lactone rings compared to the prototypical actinomycin D.

Table 1: Key Historical Milestones in Actinomycin Research

YearDiscoveryKey Researchers/Strain
1940First isolation of ActinomycinWaksman & Woodruff, S. antibioticus
1949Preliminary chemical characterization of ActinomycinDalgliesh & Todd
1964FDA approval of Actinomycin D (Dactinomycin) for clinical useMerck Sharp & Dohme
2000sGenomic characterization of Actinomycin Biosynthetic Gene Clusters (BGCs)Multiple research groups
2022Discovery of novel Actinomycin L via pathway engineeringShang et al., Streptomyces sp. MBT27

Structural Classification Within the Actinomycin Family

Actinomycin E2 shares the core structural architecture defining all actinomycins: a planar phenoxazinone chromophore (actinocin) linked to two identical pentapeptide lactone rings [1] [4] [6]. The chromophore, 3-amino-1,8-dimethyl-2,4,10-trioxo-2,3,4,10-tetrahydro-1H-phenoxazine-1,9-dicarboxylic acid (also termed 4-methyl-3-hydroxyanthranilic acid dimer), is responsible for intercalation into DNA duplexes, particularly at G-C rich regions [1] [6].

The defining structural features of Actinomycin E2 reside in the amino acid sequence and modifications within its pentapeptide rings. While actinomycin D contains the sequence D-Val->L-Pro->Sar->L-N-MeVal->L-Thr (where Sar = sarcosine, N-methylglycine), actinomycin E2 features distinct substitutions. Specifically, Actinomycin E2 is characterized by the presence of modified threonine units within the β-peptidolactone ring [8]. This often involves hydroxylation or chlorination at specific positions on the threonine side chain, altering the molecule's polarity, hydrogen-bonding capacity, and potentially its biological activity profile compared to other actinomycins like D or X2 [8] [10]. These modifications arise from variations in the non-ribosomal peptide synthetase (NRPS) assembly line or tailoring enzymes within the biosynthetic pathway.

Table 2: Characteristic Structural Features of Select Actinomycins

Actinomycin VariantKey Distinguishing Structural Feature(s) in Peptide RingsChromophore
D (C1)D-Val, L-Pro, Sar, L-N-MeVal, L-ThrStandard
X0β/X2Oxidized proline (4-oxo-L-proline) instead of L-ProStandard
G series3-hydroxy-5-methylproline (α-ring); Chlorinated/Hydroxylated L-Thr (β-ring)Standard
E2Modified L-Threonine unit (specific modification varies) in β-ringStandard
LSpiro-linked anthranilamide to 4-oxoproline of Actinomycin X2Standard

Role in Streptomyces Secondary Metabolism

Actinomycin E2 is a specialized secondary metabolite produced by certain Streptomyces species during the late exponential or stationary phase of growth. Its biosynthesis is not essential for primary growth or reproduction but is believed to confer a competitive advantage in natural environments [2] [7]. Potential ecological roles include:

  • Antagonism: Actinomycins, including E2, exhibit potent antibacterial activity primarily against Gram-positive bacteria (e.g., Bacillus subtilis) and some fungi by inhibiting RNA synthesis through DNA intercalation [1] [3] [10]. This suppresses competing microorganisms for scarce nutrients [2] [7].
  • Metal Chelation & Stress Protection: The phenoxazinone chromophore can chelate metal ions. Pigmentation might offer protection against UV light or reactive oxygen species [2].
  • Signaling/Communication: Secondary metabolites often act as signaling molecules mediating intra- or interspecies communication or influencing developmental processes like sporulation [2].

The production of Actinomycin E2 is governed by a dedicated biosynthetic gene cluster (BGC). This cluster, typically spanning ~50 kb, encodes:

  • Non-Ribosomal Peptide Synthetases (NRPS): Large multimodular enzymes (e.g., AcmI, AcmII, AcmIII in S. chrysomallus) responsible for activating, modifying (e.g., epimerization, N-methylation), and assembling the pentapeptide chains using specific amino acid precursors, including the modified threonine found in E2 [4] [6].
  • Chorismate-Derived Chromophore Biosynthesis: Enzymes for converting tryptophan or chorismate into the 4-methyl-3-hydroxyanthranilic acid (4-MHA) precursor. This involves pathway-specific isoforms of enzymes like tryptophan dioxygenase (AcmT), kynurenine formamidase (AcmF), hydroxykynureninase (AcmK), and a methyltransferase (AcmM), distinct from primary metabolic enzymes [4] [6].
  • Oxidative Condensation Enzyme: Likely a specific phenoxazinone synthase (e.g., AcmO or PhoP in some clusters) catalyzing the dimerization of two 4-MHA-pentapeptide lactone monomers to form the chromophore [4] [10].
  • Regulatory Genes: Transcriptional regulators controlling cluster expression, often in response to nutrient availability or growth phase.
  • Resistance Genes: Mechanisms (e.g., efflux pumps, target modification) protecting the producer strain from its own antibiotic [4].

The expression of the actinomycin BGC and consequently the production profile (including E2) is highly sensitive to environmental cues and cultivation conditions (OSMAC approach – One Strain Many Compounds). Carbon source (e.g., glycerol, mannitol, glucose), nitrogen source, phosphate levels, and the addition of elicitors like anthranilamide can dramatically alter the relative abundance of different actinomycin congeners (D, X0β, X2, E, L) [3] [10]. For instance, adding anthranilamide to cultures of Streptomyces antibioticus diverted the actinomycin X2 pathway to produce novel actinomycin L [10]. This metabolic flexibility allows Streptomyces to fine-tune its secondary metabolome in response to environmental challenges.

Table 3: Core Functional Components of Actinomycin Biosynthetic Gene Clusters (BGCs)

Functional CategoryRepresentative Genes/EnzymesRole in Actinomycin (e.g., E2) Biosynthesis
Chromophore Precursor (4-MHA)acmT (Tryptophan 2,3-dioxygenase)Converts tryptophan to formylkynurenine
acmF (Kynurenine formamidase)Hydrolyzes formylkynurenine to kynurenine
acmK (Hydroxykynureninase)Converts 3-hydroxykynurenine to 3-hydroxyanthranilic acid
acmM (Methyltransferase)Methylates 3-HA to 4-Methyl-3-hydroxyanthranilic acid (4-MHA)
Peptide Assembly (NRPS)acmA/acmD (4-MHA adenylation & carrier protein)Activates and tethers 4-MHA
acmB/acmC (Multimodular NRPS subunits)Elongate peptide chain with specific amino acids (e.g., Val, Pro, Thr variants for E2), including epimerization and methylation
Thioesterase domainReleases and cyclizes the pentapeptide lactone
Chromophore FormationacmO/phoP (Phenoxazinone synthase)Oxidatively condenses two 4-MHA-pentapeptide lactones
RegulationPathway-specific regulatory genes (e.g., SARP family)Control timing and level of BGC expression
ResistancePutative efflux transportersProtect producer from self-toxicity

Properties

CAS Number

1402-42-2

Product Name

Actinomycin E2

IUPAC Name

2-amino-1-N,9-N-bis[3,10-di(butan-2-yl)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide

Molecular Formula

C66H94N12O16

Molecular Weight

1311.5 g/mol

InChI

InChI=1S/C66H94N12O16/c1-17-31(5)46-63(88)77-27-21-23-40(77)61(86)73(13)29-42(79)75(15)52(33(7)19-3)65(90)92-37(11)48(59(84)69-46)71-57(82)39-26-25-35(9)55-50(39)68-51-44(45(67)54(81)36(10)56(51)94-55)58(83)72-49-38(12)93-66(91)53(34(8)20-4)76(16)43(80)30-74(14)62(87)41-24-22-28-78(41)64(89)47(32(6)18-2)70-60(49)85/h25-26,31-34,37-38,40-41,46-49,52-53H,17-24,27-30,67H2,1-16H3,(H,69,84)(H,70,85)(H,71,82)(H,72,83)

InChI Key

ICMBEGIECJGHSL-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)CC)C)N)C)C)C(C)CC)C)C

Synonyms

ACTINOMYCIN E2

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)CC)C)N)C)C)C(C)CC)C)C

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